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Compound of Interest

Compound Name: (S)-(+)-6-Methyl-1-octanol

Cat. No.: B019692

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-6-Methyl-1-octanol is a chiral primary alcohol with applications in the fragrance
industry, as a chemical intermediate, and as a potential bioactive compound. This technical
guide provides a comprehensive overview of its chemical structure, physicochemical
properties, synthesis strategies, and biological relevance. Detailed data is presented in tabular
format for easy reference, and key conceptual workflows are illustrated using diagrams.

Chemical Identity and Structure

(S)-(+)-6-Methyl-1-octanol is the (S)-enantiomer of 6-methyloctan-1-ol. The chiral center at the
C6 position imparts specific stereochemical properties that can be crucial in its biological
interactions and applications.
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Identifier Value Source
IUPAC Name (6S)-6-methyloctan-1-ol [1]
CAS Number 110453-78-6 [2]
Molecular Formula CoH200 [2]
Molecular Weight 144.25 g/mol [1]
SMILES CC--INVALID-LINK--CCCCCO [1]

INChI=1S/C9H200/c1-3-9(2)7-
InChl 5-4-6-8-10/n9-10H,3-8H2,1- [1]
2H3/t9-/m0/s1

WWRGKAMABZHMCN-
InChlKey [1]
VIFPVBQESA-N

Physicochemical Properties

The physical and chemical properties of (S)-(+)-6-Methyl-1-octanol are summarized below.
These properties are essential for its handling, formulation, and application in various
experimental and industrial settings.
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Property Value Source
Appearance Colorless liquid [3]
Boiling Point 196.6 °C - 208 °C [3]
Density 0.824 g/cm?

Flash Point 79.5°C

Soluble in chloroform

Solubility (sparingly) and methanol
(slightly)

XLogP3 3.2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

ydrog p 1 [1]
Count
Rotatable Bond Count 6 [1]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of (S)-
(+)-6-Methyl-1-octanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectra provide detailed information about the carbon-hydrogen
framework of the molecule. While specific experimental spectra for this exact compound are
not readily available in public databases, typical chemical shifts for similar long-chain primary
alcohols can be predicted.[4][5]

¢ H NMR: Protons on the carbon adjacent to the hydroxyl group (-CH20H) are expected to
appear in the 3.4-4.5 ppm region. The proton of the hydroxyl group (-OH) typically appears
as a broad singlet between 2.0 and 2.5 ppm, though its position can vary with concentration
and solvent.[6]
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e 13C NMR: The carbon attached to the hydroxyl group (C1) would have a chemical shift in the
range of 60-80 ppm.[7] Alkyl carbons would appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of a primary alcohol like (S)-(+)-6-Methyl-1-octanol is characterized by two
prominent absorptions:

e Astrong and broad O-H stretching vibration in the region of 3200-3500 cm~1, indicative of
hydrogen bonding.[8][9]

e Astrong C-O stretching vibration between 1000 and 1075 cm~1.[6][9]

Synthesis of (S)-(+)-6-Methyl-1-octanol

The enantioselective synthesis of chiral alcohols is a key area of organic chemistry, crucial for
the production of pharmaceuticals and other bioactive molecules.[10][11] Several strategies
can be employed to synthesize (S)-(+)-6-Methyl-1-octanol with high enantiopurity.

General Asymmetric Synthesis Approaches

Three primary methods for the asymmetric synthesis of chiral alcohols are:

» Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural
products as starting materials. For (S)-(+)-6-Methyl-1-octanol, a potential starting material
could be (R)-(+)-citronellal, which possesses a similar carbon skeleton and the correct
stereochemistry at the chiral center after appropriate chemical transformations.[12][13]

o Asymmetric Catalysis: This approach employs a chiral catalyst to convert a prochiral
substrate into a chiral product with high enantioselectivity. This can involve asymmetric
hydrogenation of a corresponding unsaturated alcohol or asymmetric reduction of a ketone.
[14][15]

o Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHSs), or whole
microorganisms can achieve highly enantioselective reductions of ketones to produce the
desired chiral alcohol.[11][15] This method is often favored for its high selectivity and
environmentally friendly reaction conditions.
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General Asymmetric Synthesis Workflow for (S)-(+)-6-Methyl-1-octanol

Synthesis Strategies
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Caption: Generalized workflow for the asymmetric synthesis of (S)-(+)-6-Methyl-1-octanol.

Representative Experimental Protocol: Synthesis from a
Chiral Pool Precursor (Conceptual)

While a specific detailed protocol for the synthesis of (S)-(+)-6-Methyl-1-octanol is not readily
available in the cited literature, a plausible route could start from (R)-(+)-citronellal. A
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conceptual experimental protocol would involve the following steps:

Protection of the Aldehyde: The aldehyde group of (R)-(+)-citronellal would first be protected,
for example, as an acetal, to prevent its reaction in subsequent steps.

Oxidative Cleavage: The double bond in the protected citronellal would be cleaved, for
instance, through ozonolysis followed by a reductive workup, to yield a shorter-chain
aldehyde.

Wittig Reaction or Grignard Addition: To extend the carbon chain, a Wittig reaction with an
appropriate phosphorane or a Grignard reaction could be employed.

Reduction of the Carbonyl Group: The newly formed carbonyl group would be reduced to a
hydroxyl group using a reducing agent like sodium borohydride.

Deprotection and Final Reduction: The protecting group on the original aldehyde would be
removed, and the resulting aldehyde would be reduced to the primary alcohol, yielding (S)-
(+)-6-Methyl-1-octanol.

Purification: The final product would be purified by column chromatography or distillation.

Biological Activity and Relevance

(S)-(+)-6-Methyl-1-octanol is a metabolite of the water flea Daphnia pulex, suggesting its

involvement in aquatic ecosystems and its potential as a biomarker for environmental studies.

[3] More broadly, long-chain alcohols exhibit a range of biological activities.

Antimicrobial Properties

Long-chain fatty alcohols are known to possess antibacterial activity.[3] Their mechanism of

action is often attributed to the disruption of the bacterial cell membrane's integrity, leading to

leakage of cellular contents and cell death. The effectiveness of this disruption can be

dependent on the length of the carbon chain.
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Proposed Mechanism of Antibacterial Action of Long-Chain Alcohols
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Caption: Proposed mechanism of antibacterial action of long-chain alcohols.

Metabolic Pathways

In mammals, long-chain alcohols are involved in the fatty alcohol cycle. They can be
synthesized from the reduction of fatty acyl-CoAs and can be oxidized back to fatty aldehydes
and then to fatty acids. These pathways are crucial for the biosynthesis of wax esters and ether
glycerolipids.
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Applications

The primary applications of (S)-(+)-6-Methyl-1-octanol and related compounds include:

» Flavor and Fragrance: Used as a component in perfumes and as a flavoring agent in the
food industry due to its pleasant odor.[3]

o Chemical Intermediate: Serves as a chiral building block in the synthesis of more complex
molecules, such as esters and surfactants.[3]

» Biofuel Potential: Long-chain alcohols are being investigated as potential renewable biofuels
due to their combustion properties.[3]

Safety and Handling

Based on available safety data for similar alcohols, (S)-(+)-6-Methyl-1-octanol should be
handled with appropriate care. It may cause skin and serious eye irritation. Standard laboratory
safety precautions, including the use of personal protective equipment such as gloves and
safety glasses, should be followed. Store in a cool, well-ventilated area.

Conclusion

(S)-(+)-6-Methyl-1-octanol is a chiral molecule with a well-defined chemical structure and a
range of physicochemical properties that make it useful in various applications. While detailed,
specific experimental protocols for its synthesis are not widely published, established methods
in asymmetric synthesis provide clear pathways for its preparation. Its known biological role as
a metabolite and the general antimicrobial and metabolic activities of long-chain alcohols
suggest potential for further investigation in the fields of drug development and biotechnology.
This guide provides a foundational resource for researchers and scientists working with this
and related chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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